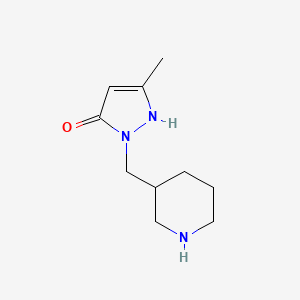![molecular formula C14H19NO B1471360 1-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]cyclobutan-1-ol CAS No. 1783755-96-3](/img/structure/B1471360.png)
1-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]cyclobutan-1-ol
説明
Molecular Structure Analysis
The tetrahydroquinoline portion of the molecule is a bicyclic structure with a nitrogen atom in one of the rings. The cyclobutanol portion is a four-membered ring with a hydroxyl (OH) group attached. The exact three-dimensional structure would depend on the specific stereochemistry of the molecule .Chemical Reactions Analysis
As an organic compound containing a nitrogen atom and a hydroxyl group, “1-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]cyclobutan-1-ol” could potentially undergo a variety of chemical reactions. The hydroxyl group could be involved in reactions such as esterification or substitution, while the nitrogen atom could potentially participate in reactions such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]cyclobutan-1-ol” would depend on its specific structure and stereochemistry. As an organic compound, it would likely be insoluble in water and soluble in organic solvents .科学的研究の応用
Solid-State Fluorescence Material
The compound has been identified as a potential solid-state fluorescence material. This application could be significant in the development of new materials for optical devices .
Synthetic Chemistry
In synthetic chemistry, the compound has been utilized in the C(1)-functionalization process. This process is crucial for creating complex molecules with high precision, which is essential in pharmaceutical synthesis .
Biological Activities
Isoquinoline alkaloids, which include compounds like 1,2,3,4-tetrahydroisoquinolines (THIQ), exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders. The compound could contribute to this field due to its structural similarity with THIQ .
Domino Reactions in Synthesis
Recent literature highlights synthetic approaches to related compounds using domino reactions. These reactions are efficient methods for constructing complex molecules, indicating potential applications in synthetic organic chemistry .
Pharmacologically Active Fragments Synthesis
The compound has been used to synthesize new hybrid molecules containing pharmacologically active fragments. This synthesis approach can lead to the development of new drugs with enhanced therapeutic effects .
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-ylmethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(8-4-9-14)11-15-10-3-6-12-5-1-2-7-13(12)15/h1-2,5,7,16H,3-4,6,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWZPUWGRVYARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3(CCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




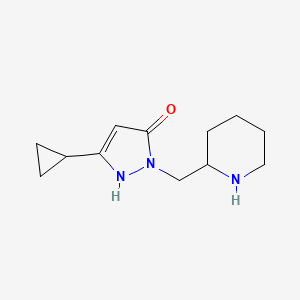
![1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1471283.png)
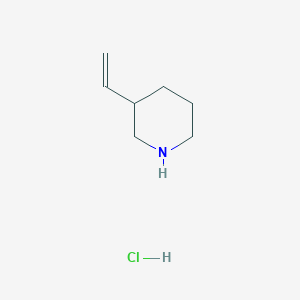
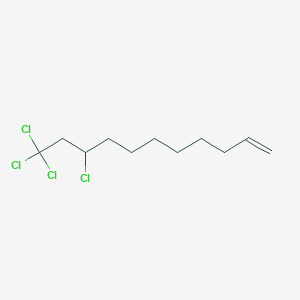
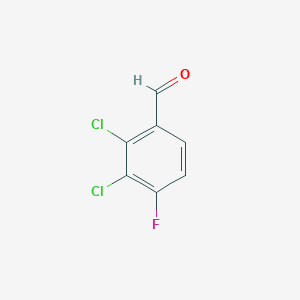
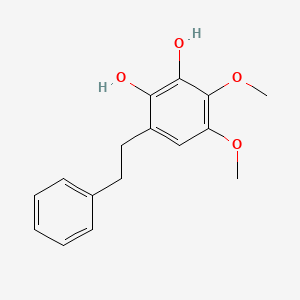
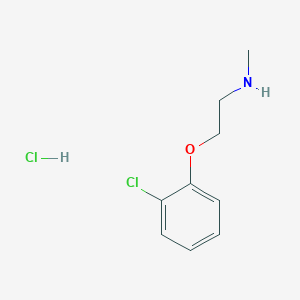
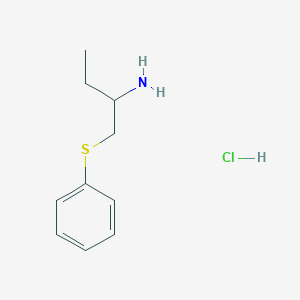
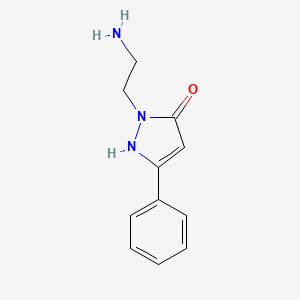
![5-(Piperidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1471295.png)
![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)aniline](/img/structure/B1471296.png)

